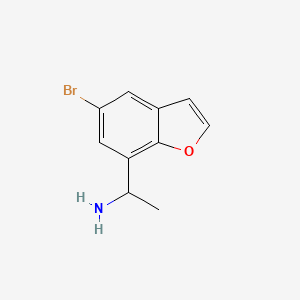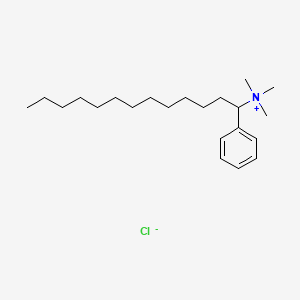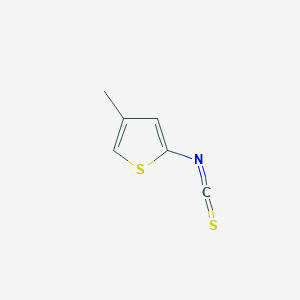
2-Isothiocyanato-4-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isothiocyanato-4-methylthiophene is a compound belonging to the class of isothiocyanates and thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, while isothiocyanates are characterized by the presence of the -N=C=S functional group. This compound combines these two features, making it a unique and valuable molecule in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-4-methylthiophene can be achieved through several methods. One common approach involves the reaction of 4-methylthiophene-2-amine with thiophosgene. This reaction typically occurs under mild conditions and requires careful handling due to the toxicity of thiophosgene .
Another method involves the use of carbon disulfide and primary amines, followed by the addition of a desulfurizing agent such as T3P (propane phosphonic acid anhydride). This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of safer and more scalable methods. One such method is the reaction of amines with phenyl chlorothionoformate, which provides high yields and can be easily scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isothiocyanato-4-methylthiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically reacting under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Cycloaddition: Catalysts such as Lewis acids can facilitate these reactions.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Complex Heterocycles: Produced through cycloaddition reactions.
Applications De Recherche Scientifique
2-Isothiocyanato-4-methylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-Isothiocyanato-4-methylthiophene involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the presence of the isothiocyanate group (-N=C=S), which can interact with amino acids in proteins, thereby affecting their function. The compound’s effects on cellular pathways and molecular targets are still under investigation, but it is believed to modulate stress response pathways and contribute to the resolution of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Isothiocyanate: Another isothiocyanate with similar reactivity but different structural properties.
4-Methylthiophene-2-amine: A precursor in the synthesis of 2-Isothiocyanato-4-methylthiophene.
Sulforaphane: A well-known isothiocyanate with significant biological activities, commonly found in cruciferous vegetables.
Uniqueness
This compound is unique due to its combination of the thiophene ring and isothiocyanate group, providing distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H5NS2 |
|---|---|
Poids moléculaire |
155.2 g/mol |
Nom IUPAC |
2-isothiocyanato-4-methylthiophene |
InChI |
InChI=1S/C6H5NS2/c1-5-2-6(7-4-8)9-3-5/h2-3H,1H3 |
Clé InChI |
DVMFRRRUNQTEIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


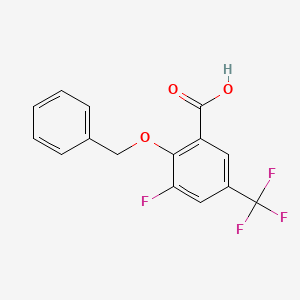
![3-[3-(Hydroxymethyl)phenyl]propanenitrile](/img/structure/B14780964.png)
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14780968.png)
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780982.png)

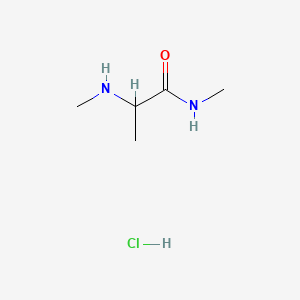
![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B14780991.png)

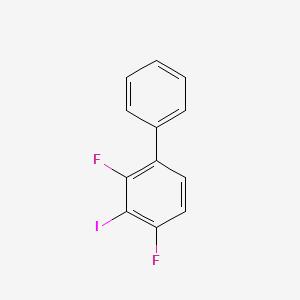

![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14781011.png)
![2-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide](/img/structure/B14781017.png)
